Tert-butyl 4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring substituted with a pyrimidine moiety and an oxane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of the pyrimidine intermediate, which is then coupled with a piperazine derivative. The tert-butyl group is introduced to protect the carboxylate functionality during the synthesis.
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Step 1: Synthesis of Pyrimidine Intermediate
- Reactants: 4-chloropyrimidine, oxane-4-ylamine
- Conditions: Heating under reflux in a suitable solvent like ethanol or acetonitrile, with a base such as potassium carbonate.
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Step 2: Coupling with Piperazine
- Reactants: Pyrimidine intermediate, tert-butyl piperazine-1-carboxylate
- Conditions: Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The oxane group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.
Biology
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting central nervous system disorders.
Medicine
Antimicrobial Agents: Potential use in the development of new antimicrobial compounds due to its ability to interact with bacterial enzymes.
Industry
Material Science: Used in the synthesis of novel polymers and materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl 4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazine-1-carboxylate exerts its effects is largely dependent on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets could include neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(oxan-4-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazine-1-carboxylate is unique due to the presence of both the oxane and pyrimidine groups, which confer distinct chemical properties and potential biological activities. This combination is not commonly found in similar compounds, making it a valuable scaffold for drug discovery and other applications.
By understanding the synthesis, reactions, and applications of this compound, researchers can explore its full potential in various scientific fields.
Properties
IUPAC Name |
tert-butyl 4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O3/c1-18(2,3)25-17(23)22-8-6-21(7-9-22)16-12-15(19-13-20-16)14-4-10-24-11-5-14/h12-14H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWUOOYUIBPQSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC(=C2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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